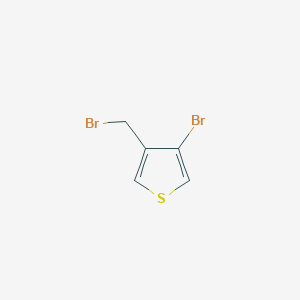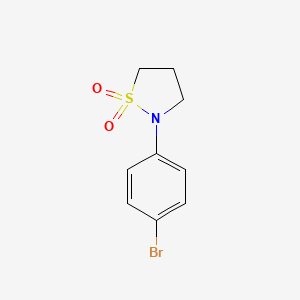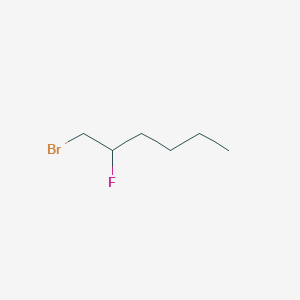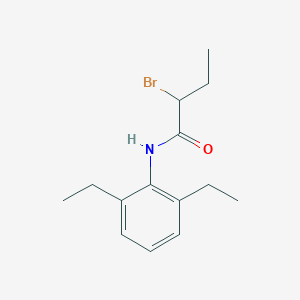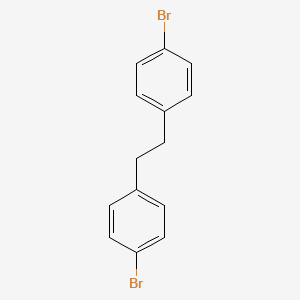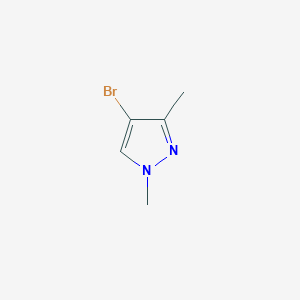
2-(3-ブロモベンゾイル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromobenzoyl)pyridine is an organic compound with the molecular formula C12H8BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a benzoyl group, which is further connected to a pyridine ring.
科学的研究の応用
2-(3-Bromobenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
It is known that pyridine derivatives can interact with a wide range of biological targets due to their aromatic nature and ability to participate in various chemical reactions .
Mode of Action
It’s known that pyridine derivatives can bind to their targets using non-covalent interactions, such as hydrogen bonding . These interactions can lead to changes in the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
, it’s known that pyridine derivatives can influence a variety of biochemical pathways. For instance, some pyridine derivatives are involved in the degradation pathways of certain compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)pyridine typically involves the reaction of 2-bromopyridine with isopropylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (0°C) followed by the addition of 3-bromo-N,N-dimethylbenzamide . The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (48 hours) before being quenched with cold saturated ammonium chloride solution . The product is extracted using toluene and purified through column chromatography .
Industrial Production Methods
Industrial production methods for 2-(3-Bromobenzoyl)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(3-Bromobenzoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(3-Bromobenzoyl)pyridine include isopropylmagnesium bromide, tetrahydrofuran, and ammonium chloride . Reaction conditions typically involve low temperatures for initial steps and room temperature for subsequent steps.
Major Products Formed
The major products formed from the reactions of 2-(3-Bromobenzoyl)pyridine depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
- 3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 3-Bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
Uniqueness
2-(3-Bromobenzoyl)pyridine is unique due to its specific structure, which combines a bromine atom, benzoyl group, and pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
特性
IUPAC Name |
(3-bromophenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQILUWTNBMRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514314 |
Source


|
| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206357-82-6 |
Source


|
| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
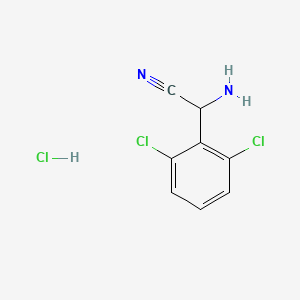
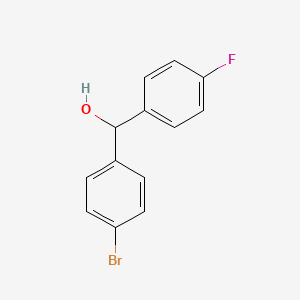
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)
